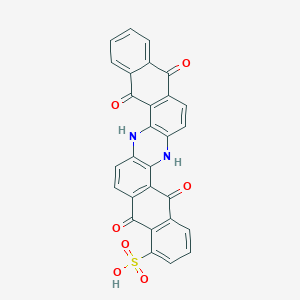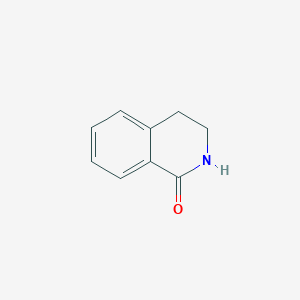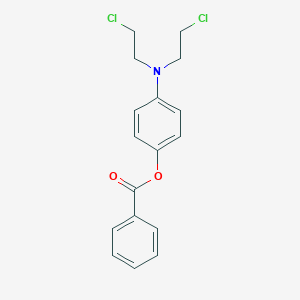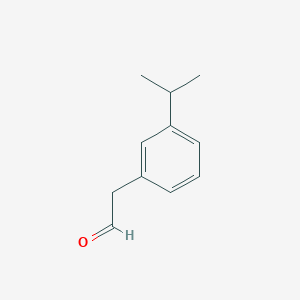
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex organic compound known for its unique chemical structure and diverse applications. This compound, with the molecular formula
C28H13N2NaO7S
, is characterized by its hexahydro-tetraoxoanthrazine core, which is sulphonated to enhance its solubility and reactivity.准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the anthrazine core, followed by the introduction of oxo groups through controlled oxidation reactions. Sulphonation is achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid under carefully controlled conditions to ensure the correct positioning of the sulphonate group.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to maintain consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, altering the compound’s reactivity and solubility.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
科学研究应用
Chemistry: In chemistry, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is used as a precursor for synthesizing complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in drug development.
Industry: Industrially, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also utilized in the development of advanced materials with specific electronic and optical characteristics.
作用机制
The mechanism by which sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.
相似化合物的比较
- Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulfonate
- Anthrazinesulfonic acid, 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxo-, monosodium salt
Comparison: Compared to similar compounds, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate stands out due to its unique sulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various applications, from industrial processes to scientific research.
属性
CAS 编号 |
1324-29-4 |
|---|---|
分子式 |
C28H13N2NaO7S |
分子量 |
544.5 g/mol |
IUPAC 名称 |
sodium;5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonate |
InChI |
InChI=1S/C28H14N2O7S.Na/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33;/h1-11,29-30H,(H,35,36,37);/q;+1/p-1 |
InChI 键 |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















